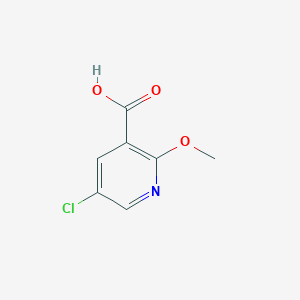

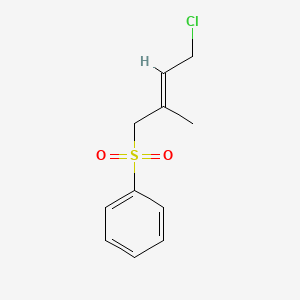

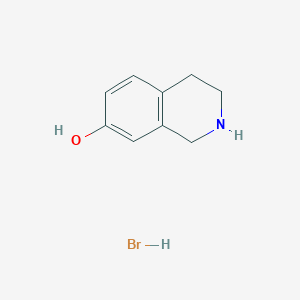

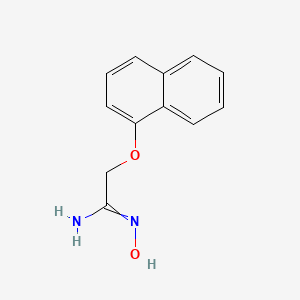

![molecular formula C16H8S3 B1353139 Thieno[3,2-f:4,5-f]bis[1]benzothiophene CAS No. 74902-84-4](/img/structure/B1353139.png)

Thieno[3,2-f:4,5-f]bis[1]benzothiophene

Overview

Description

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) belongs to a class of solution-processable semiconductors. It exhibits intriguing electronic properties and has garnered attention for its potential applications in organic electronics and optoelectronic devices .

Synthesis Analysis

TBBT-V can be synthesized through various methods. Notably, facial derivatization from functionalized dibromo-substituted TBBT-Vvia either a Negishi or a Stille cross-coupling procedure has been explored. These synthetic routes allow for the introduction of decyl substituents and π-extended decylthienyl substituents .

Molecular Structure Analysis

The molecular formula of TBBT-V is C16H8S3 . It features a V-shaped structure, with fused benzothiophene rings. The arrangement of sulfur atoms within the thieno core contributes to its electronic properties. Single crystal analysis reveals two-dimensionally ordered herringbone packing structures, and the effective mass in the columnar direction rivals that of other related semiconductors .

Chemical Reactions Analysis

TBBT-V can participate in various chemical reactions, including cross-coupling reactions for derivatization. Its π-extended structure allows for further modification, impacting its electronic behavior and solubility .

Physical And Chemical Properties Analysis

- Solubility : TBBT-V semiconductors exhibit somewhat higher solubility compared to their dinaphtho[2,3-b:2′,3′-d]thiophene counterparts .

- Crystal Structure : TBBT-V forms two-dimensionally ordered herringbone packing structures in single crystals .

- Carrier Mobility : Exceptionally high carrier mobilities in solution-grown single-crystalline films .

- Operation Voltages : Lower operation voltages due to optimized ionization potential and π-extension .

Scientific Research Applications

Organic Semiconductors

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) has shown promising characteristics as an organic semiconductor. It exhibits high hole carrier mobility and thermal durability, making it suitable for electronic applications. The V-shaped TBBT-V π-electron core is noted for its excellent hole transport properties, and the fused end-thiophene units allow for easy substitution with various groups to fine-tune the semiconductor properties .

Thin-Film Transistors

A class of solution-processable TBBT-V semiconductors has been investigated for use in thin-film transistors (TFTs). These semiconductors can be derivatized from functionalized dibromo-substituted TBBT-V via Negishi or Stille cross-coupling procedures, offering a pathway to high-performance solution-crystallized TFTs .

Dye-Sensitized Solar Cells

New D–π–A organic sensitizers based on Thieno[3,2-b] benzothiophene have been synthesized for application in dye-sensitized solar cells (DSSC). The TBT unit is used as a new fused π-bridge unit due to its good co-planarity with the thiophene π-spacer .

Organic Field-Effect Transistors

Thienoacenes with internal Thieno[3,2-b]thiophene substructures have been synthesized and characterized for their application in organic field-effect transistors (OFETs). These materials demonstrate the potential for high mobility in solution-processed organic thin films .

Mechanism of Action

Target of Action

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) is primarily used in the field of electronics, specifically as a semiconductor . It is also used as a sensitizer in dye-sensitized solar cells . The primary targets of TBBT-V are the electronic devices where it is used as a semiconductor or a sensitizer.

Mode of Action

TBBT-V interacts with its targets by facilitating the transfer of charge carriers. In the context of semiconductors, it exhibits excellent hole transport characteristics . In dye-sensitized solar cells, it acts as a π-bridge, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation .

Biochemical Pathways

It forms two-dimensionally ordered herringbone packing structures, which are beneficial for the transfer of charge carriers .

Pharmacokinetics

Its solubility is somewhat higher than its counterparts, which can influence its processability and performance in electronic devices .

Result of Action

The use of TBBT-V in semiconductors results in high-performance solution-crystallized thin-film transistors . In dye-sensitized solar cells, it contributes to improved photovoltaic performance, particularly in terms of photocurrent and open-circuit voltage .

Action Environment

The action, efficacy, and stability of TBBT-V can be influenced by various environmental factors For instance, the performance of TBBT-V-based semiconductors can be affected by temperature, humidity, and light exposure.

Future Directions

Exploring TBBT-V’s applications in organic electronics, photovoltaics, and other optoelectronic devices remains an exciting avenue. Further investigations into its stability, scalability, and integration into practical devices are essential for realizing its full potential .

: [High performance solution-crystallized thin-film transistors based on V-shaped thieno[3,2-f:4,5-f′]bis1benzothiophene semiconductors](https://pubs.rsc.org/en/content/articlelanding/2017/tc/c6tc04721a) : [ChemicalBook - チエノ[3,2-F:4,5-F]ビス1ベンゾチオフェン](https://www.chemicalbook.com/ChemicalProductProperty_JP_CB72522493.htm) : [PubChem - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://pubchem.ncbi.nlm.nih.gov/compound/11243422) : [ChemSpider - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://www.chemspider.com/Chemical-Structure.9418459.html)

properties

IUPAC Name |

7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDGEYCCZGRMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459941 | |

| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |

CAS RN |

74902-84-4 | |

| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.